molecular formula C8H12N2O2S B2894139 N-(3-Amino-4-methylphenyl)methanesulfonamide CAS No. 84814-55-1

N-(3-Amino-4-methylphenyl)methanesulfonamide

Cat. No.: B2894139
CAS No.: 84814-55-1
M. Wt: 200.26
InChI Key: XTXFISCMHNBZDW-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a 3-amino-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-(3-Amino-4-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • N-(3-Amino-4-fluorophenyl)methanesulfonamide
  • N-(3-Amino-4-chlorophenyl)methanesulfonamide
  • N-(3-Amino-4-methoxyphenyl)methanesulfonamide

Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, potentially leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXFISCMHNBZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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